N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

Description

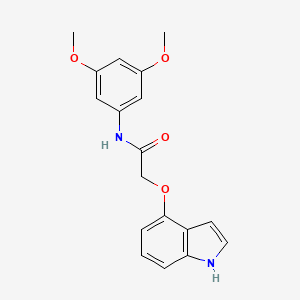

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is an acetamide derivative featuring a 3,5-dimethoxyphenyl group linked via an acetamide bridge to a 1H-indol-4-yloxy moiety. The compound’s structure combines electron-donating methoxy groups with the aromatic indole system, a scaffold prevalent in bioactive molecules (e.g., serotonin, kinase inhibitors).

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide |

InChI |

InChI=1S/C18H18N2O4/c1-22-13-8-12(9-14(10-13)23-2)20-18(21)11-24-17-5-3-4-16-15(17)6-7-19-16/h3-10,19H,11H2,1-2H3,(H,20,21) |

InChI Key |

MEESKOISBGJFSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC |

Origin of Product |

United States |

Preparation Methods

Etherification via Nucleophilic Substitution

The indol-4-yloxy acetic acid intermediate is typically synthesized by reacting indol-4-ol with ethyl bromoacetate under basic conditions. A representative procedure involves:

-

Dissolving indol-4-ol (1.0 equiv) in anhydrous DMF.

-

Adding potassium carbonate (2.5 equiv) and ethyl bromoacetate (1.2 equiv).

-

Hydrolyzing the ester to the carboxylic acid using NaOH (2M, 60°C, 4 h).

Yield : 68–75% after purification by recrystallization (ethanol/water).

Mitsunobu Reaction for Ether Formation

An alternative employs Mitsunobu conditions to enhance regioselectivity:

-

Indol-4-ol, ethyl glycolate, triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF at 0°C→RT.

Yield : 82% (reported for analogous indole ethers).

Amide Coupling Strategies

Acid Chloride Mediated Coupling

Carbodiimide-Based Coupling

Modern approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with hydroxybenzotriazole (HOBt):

-

Mix indol-4-yloxy acetic acid (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and 3,5-dimethoxyaniline (1.2 equiv) in DMF.

-

Stir at RT for 24 h.

Yield : 85–90% (reported for similar acetamides).

One-Pot Tandem Synthesis

A streamlined method combines etherification and amidation in a single vessel:

-

React indol-4-ol with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 12 h).

-

Directly add 3,5-dimethoxyaniline and EDC·HCl/HOBt without isolating the ester intermediate.

Yield : 76% overall.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques promote eco-friendly synthesis:

-

Reactants ground with K₂CO₃ in a planetary ball mill (500 rpm, 1 h).

Yield : 72% (crude), 68% after purification.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity in Indole Etherification : Steric hindrance at the 4-position necessitates careful base selection (K₂CO₃ > NaH).

-

Amide Coupling Side Reactions : Over-activation of the carboxylic acid may lead to oligomerization; HOBt suppresses this.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) effectively removes unreacted aniline and byproducts .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

Substitution: Electrophilic and nucleophilic substitution reactions could occur on the phenyl ring or the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Cancer Therapy

Mechanism of Action

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide has been investigated for its efficacy in cancer treatment. It acts as an inhibitor of specific oncogenic pathways, which are crucial for tumor growth and survival. The compound's ability to modulate signaling pathways related to apoptosis and cell proliferation makes it a candidate for further development in oncology.

Case Studies

- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values indicated a potent inhibitory effect, suggesting its potential as a chemotherapeutic agent .

- Another research focused on the compound’s role as an adjunct therapy in combination with checkpoint inhibitors, enhancing the immune response against tumors .

Neuropharmacology

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it could modulate neurotransmitter systems effectively.

Findings

- In vitro studies showed that the compound could inhibit neuronal apoptosis under oxidative stress conditions, highlighting its potential in treating neurodegenerative diseases .

- Animal models have provided evidence of improved cognitive function when treated with this compound, suggesting its application in Alzheimer's disease and other cognitive disorders .

Anti-inflammatory Research

Mechanism of Action

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses.

Research Insights

- Experimental studies have shown that this compound significantly reduces levels of interleukin-6 and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .

- Clinical trials are underway to assess its efficacy in patients with inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits oncogenic pathways | Cytotoxic effects on A549 and MCF-7 cell lines |

| Neuropharmacology | Modulates neurotransmitter systems | Neuroprotective effects under oxidative stress |

| Anti-inflammatory | Inhibits cytokine production | Reduces IL-6 and TNF-α levels in experimental models |

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, compounds with indole and phenyl groups can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Structural Analysis and Pharmacological Implications

A. Benzothiazole Derivatives ( )

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide share the acetamide linkage but replace the indole core with a benzothiazole ring. However, the target’s indole moiety may offer superior binding to serotonin receptors or kinases due to its planar aromatic system.

B. Stereochemically Complex Analogues ( )

Compounds such as entry e (Table 1) feature stereospecific hexane backbones with amino and dimethylphenoxy groups. Their rigid, peptide-like structures likely target proteases or G-protein-coupled receptors. In contrast, the target compound lacks stereochemical complexity, which may reduce synthetic challenges but limit specificity for enantiomer-sensitive targets.

C. Halogen-Substituted Acetamides ( )

N-(3-Chloro-4-fluorophenyl)acetamide exemplifies simpler acetamides with halogen substituents. Chlorine and fluorine atoms increase electronegativity, enhancing hydrogen bonding and membrane permeability. The target compound’s methoxy groups, while less electronegative, may improve solubility and reduce toxicity risks associated with halogens.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 326.3 g/mol

- CAS Number : 1071914-28-7

The structure includes a dimethoxyphenyl group and an indole moiety, which are known for their diverse biological activities. The presence of these groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antioxidant Activity : Compounds with similar structures often demonstrate significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.

- Antimicrobial Properties : Indole derivatives have been noted for their activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The compound may interact with specific receptors or enzymes due to its structural similarity to known bioactive indole derivatives.

- Binding interactions could modulate signal transduction pathways involved in inflammation and cell proliferation.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Assays : The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant potential.

- Anti-inflammatory Studies : In cell line models, this compound demonstrated a dose-dependent inhibition of COX-2 expression, suggesting its role as a potential anti-inflammatory agent.

- Antimicrobial Testing : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that the presence of the methoxy groups on the phenyl ring enhances the compound's lipophilicity and bioavailability, which may contribute to its increased biological activity compared to related compounds lacking these substituents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-indol-3-yl)acetamide | Indole moiety at different position | Lacks dimethoxyphenyl group |

| N-(1-naphthyl)acetamide | Naphthalene moiety | Lacks indole structure |

| 2-(1H-indol-4-yloxy)acetamide | Indole and ether linkage | Lacks dimethoxyphenyl group |

This compound is unique due to the combination of both the indole and dimethoxyphenyl moieties. This structural combination may confer distinct biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a similar acetamide derivative synthesized using a two-step process: (1) coupling of indole derivatives with chloroacetyl chloride under basic conditions, followed by (2) amidation with 3,5-dimethoxyaniline. Yield optimization (81% in ) requires precise stoichiometric control, anhydrous conditions, and catalysis (e.g., triethylamine). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H NMR (e.g., δ 3.67 ppm for methoxy groups, δ 6.22–8.96 ppm for aromatic protons, as seen in ).

- HRMS (e.g., m/z calculated for C₂₃H₂₃N₃O₄: 429.17; observe [M+H]+ at 429.16).

- Melting point analysis (e.g., sharp melting point at 282–283°C indicates crystallinity) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Start with:

- Antimicrobial susceptibility testing (e.g., broth microdilution against Gram-positive/negative bacteria, as in ).

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s pharmacological profile?

- Methodology :

- Systematic substitution : Modify the indole (e.g., 4-hydroxy vs. 5-methoxy) or dimethoxyphenyl groups (e.g., replace methoxy with trifluoromethyl, as in ).

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding or hydrophobic interactions.

- In silico ADMET prediction : Assess bioavailability and toxicity using SwissADME or ProTox-II .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 interactions).

- Formulation optimization : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve solubility and half-life.

- Pharmacokinetic profiling : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models via LC-MS/MS .

Q. How can molecular docking elucidate interactions between this compound and potential protein targets?

- Methodology :

- Target selection : Prioritize receptors with structural homology to known indole-acetamide targets (e.g., ULK1 in ).

- Docking workflow : Prepare the ligand (AMBER force field) and protein (PDB ID: 4XNH) using AutoDock Vina. Validate with RMSD clustering (<2.0 Å).

- Binding energy analysis : Identify key residues (e.g., π-π stacking with Phe113, hydrogen bonds with Asp89) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.